molecular formula C43H48N4O6 B1222116 Amataine

Amataine

Cat. No. B1222116
M. Wt: 716.9 g/mol
InChI Key: RZBFPDQKWUWUCK-SFUBKHQQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amataine is a polycyclic indole alkaloid that is obtained from the root bark of Voacanga africana. It has a role as a plant metabolite. It is an indole alkaloid, an organic heteropolycyclic compound, an aromatic ether, a spiro compound, a bridged compound and a methyl ester.

Scientific Research Applications

  • Scientific Endeavors and Historical Perspectives : The paper by Geissler & Kelly (2016) discusses the Amani Hill Station in Tanzania as a site of progressive scientific endeavors in various fields, including medical knowledge. This provides historical context to scientific research in different areas.

  • Ethical Conduct in Scientific Research : Green's (2004) work on physician-scientists and social responsibility emphasizes the importance of ethical conduct in scientific research, a principle that is vital across all areas of scientific inquiry, including research on substances like Amataine.

  • Public Engagement with Science : Moriarty and Mehlenbacher (2019) discuss the role of social media platforms like Reddit in facilitating public engagement with science. This paper highlights modern ways of disseminating and discussing scientific research, which could be applicable to Amataine research.

  • Advancements in Scientific Instruments : The paper by Stachlewska et al. (2009) on the Airborne Mobile Aerosol Lidar (AMALi) for Arctic research shows advancements in scientific instruments and methodologies, which are crucial for conducting effective research in various scientific fields.

  • Integrating Knowledge in Transdisciplinary Research : Bruhn, Meier, and Lawrence (2022) explore the integration of mindsets in sustainability research, offering insights into the challenges and methodologies of transdisciplinary scientific research.

properties

Product Name

Amataine

Molecular Formula

C43H48N4O6

Molecular Weight

716.9 g/mol

IUPAC Name

methyl (1R,2R,6R,17R,21R,23R,31R,37S,41R,43S,46S,47R)-26-methoxy-3,22,38-trioxa-10,20,24,34-tetrazatetradecacyclo[22.20.1.16,17.131,34.01,21.02,6.09,17.011,16.023,31.023,43.025,30.037,41.020,47.041,46]heptatetraconta-8,11,13,15,25(30),26,28-heptaene-8-carboxylate

InChI

InChI=1S/C43H48N4O6/c1-49-29-9-5-7-27-31(29)47-23-40-21-24-20-38-13-18-51-30(38)10-15-45-16-12-42(27,35(38)45)43(24,47)53-37(40)46-17-11-41-26-6-3-4-8-28(26)44-32(41)25(33(48)50-2)22-39(34(41)46)14-19-52-36(39)40/h3-9,24,30,34-37,44H,10-23H2,1-2H3/t24-,30-,34-,35-,36+,37+,38+,39-,40+,41-,42+,43+/m0/s1

InChI Key

RZBFPDQKWUWUCK-SFUBKHQQSA-N

Isomeric SMILES

COC1=CC=CC2=C1N3C[C@@]45C[C@H]6[C@]3([C@]27CCN8[C@H]7[C@@]9(C6)CCO[C@H]9CC8)O[C@H]4N1CC[C@@]23[C@@H]1[C@@]1([C@H]5OCC1)CC(=C2NC1=CC=CC=C31)C(=O)OC

Canonical SMILES

COC1=CC=CC2=C1N3CC45CC6C3(C27CCN8C7C9(C6)CCOC9CC8)OC4N1CCC23C1C1(C5OCC1)CC(=C2NC1=CC=CC=C31)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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